Anticancer Potency: Cyanoacetohydrazide-Derived Hydrazones Show Superior Cytotoxicity to Doxorubicin
Derivatives synthesized from cyanoacetohydrazide have demonstrated in vitro anticancer activity that quantitatively surpasses the clinical standard doxorubicin. In a direct comparative study against the MCF-7 breast cancer cell line, two novel 1,2-dihydropyridine derivatives (compounds 11 and 15) synthesized from a cyanoacetohydrazide precursor exhibited lower IC50 values than the reference drug, indicating higher potency [1]. This demonstrates that the cyanoacetohydrazide scaffold is not merely a generic intermediate but a critical starting point for generating drug candidates with enhanced efficacy.
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 human breast cancer cell line |
|---|---|
| Target Compound Data | Compound 11 (IC50 = 25.5 μM); Compound 15 (IC50 = 20.6 μM) [1] |
| Comparator Or Baseline | Doxorubicin (IC50 = 32.02 μM) [1] |
| Quantified Difference | Compound 15 is 1.55x more potent (IC50 20.6 μM vs. 32.02 μM); Compound 11 is 1.26x more potent (IC50 25.5 μM vs. 32.02 μM) |
| Conditions | In vitro MTT assay, MCF-7 breast cancer cell line |
Why This Matters
This data provides procurement justification for selecting cyanoacetohydrazide as a starting material in medicinal chemistry campaigns where the goal is to generate lead compounds with improved potency over existing chemotherapeutics.
- [1] Ghorab, M. M.; Al-Said, M. S. Anti-breast cancer activity of some novel 1,2-dihydropyridine, thiophene and thiazole derivatives. European Journal of Medicinal Chemistry 2011, 46 (6), 2277-2284. View Source
